BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Synthetic Profile of 5-lodo-2-
nhitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-lodo-2-nitrophenol

Cat. No.: B1315778

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-lodo-
2-nitrophenol, a key intermediate in organic synthesis. The document details available
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside a plausible synthetic route and general experimental protocols. This information is
critical for the identification, characterization, and utilization of this compound in research and
development settings.

Spectroscopic Data

The structural elucidation of 5-lodo-2-nitrophenol is dependent on a combination of
spectroscopic technigues. While a complete, officially curated dataset is not readily available in
public spectral databases, the following information has been compiled from available
resources and spectral predictions for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

H NMR Spectroscopy: The proton NMR spectrum of 5-lodo-2-nitrophenol is expected to
show three signals in the aromatic region, corresponding to the three protons on the benzene
ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing
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nitro group and the hydroxyl and iodo substituents. A representative spectrum is available on
ChemicalBook, though specific peak data is not provided.[1]

13C NMR Spectroscopy: The carbon NMR spectrum will provide information on the six unique
carbon atoms in the 5-lodo-2-nitrophenol molecule. The chemical shifts are influenced by the
attached functional groups. While specific experimental data for this compound is scarce, data
for related nitrophenols can provide an estimation of the expected chemical shift ranges.

Table 1: Predicted NMR Data for 5-lodo-2-nitrophenol

Predicted Chemical Shift

Analysis Assignment
(Ppm)

1H NMR 78-8.2 Aromatic CH

70-75 Aromatic CH

6.8-7.2 Aromatic CH

10.0-11.0 Phenolic OH

13C NMR 155 - 160 C-OH

135 - 140 C-NO2

120- 130 Aromatic CH

115-125 Aromatic CH

110-120 Aromatic CH

80-90 C-l

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 5-lodo-2-nitrophenol is expected to show characteristic absorption bands for the
hydroxyl, nitro, and aromatic C-H and C-C bonds.
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Table 2: Expected IR Absorption Bands for 5-lodo-2-nitrophenol

Functional Group Expected Absorption Range (cm~1)
O-H stretch (phenol) 3200 - 3600 (broad)

Aromatic C-H stretch 3000 - 3100

Asymmetric NOz2 stretch 1500 - 1550

Symmetric NO:z stretch 1335 - 1385

Aromatic C=C stretch 1450 - 1600

C-O stretch 1180 - 1260

C-I stretch 500 - 600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 5-lodo-2-nitrophenol (CeH4INO3), the exact mass is 264.92359 Da. The
mass spectrum would show a molecular ion peak at this m/z value, along with fragment ions
resulting from the loss of functional groups.

Table 3: Mass Spectrometry Data for 5-lodo-2-nitrophenol
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Parameter Value
Molecular Formula CeH4INOs3
Molecular Weight 265.01 g/mol
Exact Mass 264.92359 Da

Predicted Major Fragments (m/z)

Possible Identity

265 M]*

248 [M-OHJ*
219 [M-NO2]*
138 [M-1]*

121 [M-1-OH]*
92 [M-1-NO2]*

Synthesis of 5-lodo-2-nitrophenol

A plausible synthetic route for 5-lodo-2-nitrophenol involves the direct iodination of 2-

nitrophenol. This electrophilic aromatic substitution reaction is facilitated by the activating effect

of the hydroxyl group.

2-Nitrophenol

lodinating Agent
(e.g., Iz, NIS, ICI)
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Synthesis Workflow for 5-lodo-2-nitrophenol.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data and for the synthesis
of 5-lodo-2-nitrophenol. These should be adapted and optimized based on available
laboratory equipment and safety guidelines.

Synthesis of 5-lodo-2-nitrophenol

This procedure is a general method for the iodination of an activated aromatic ring.

Materials:

2-Nitrophenol

 lodine (I2) or N-lodosuccinimide (NIS)

e An appropriate solvent (e.g., glacial acetic acid, dichloromethane)

» Oxidizing agent (if using I2), such as nitric acid or hydrogen peroxide
e Sodium thiosulfate solution

e Sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

¢ Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

» Dissolve 2-nitrophenol in the chosen solvent in a round-bottom flask.

e Add the iodinating agent (and oxidizing agent, if necessary) portion-wise to the solution at a
controlled temperature (e.g., 0 °C to room temperature).
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Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer
Chromatography (TLC).

Quench the reaction by adding sodium thiosulfate solution to remove any unreacted iodine.

Perform an aqueous workup by washing the reaction mixture with sodium bicarbonate
solution and brine.

Extract the product into an organic solvent.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by recrystallization or column chromatography.
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General Experimental Workflow.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1315778?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

NMR Spectroscopy

Sample Preparation:

» Dissolve 5-10 mg of purified 5-lodo-2-nitrophenol in approximately 0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-ds) in a clean, dry NMR tube.

e Ensure the sample is fully dissolved.

Data Acquisition:

e Acquire the *H NMR spectrum using a standard pulse program.
e Acquire the 13C NMR spectrum, typically with proton decoupling.

e Process the spectra to obtain chemical shifts (ppm) and coupling constants (Hz for *H NMR).

IR Spectroscopy

Sample Preparation (KBr Pellet):

¢ Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate
mortar.

¢ Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
e Record a background spectrum of the empty spectrometer.

e Place the KBr pellet in the sample holder and record the IR spectrum, typically from 4000 to
400 cm~1,

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,
acetonitrile).
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Data Acquisition (Electron lonization - El):
e Introduce the sample into the mass spectrometer.
 lonize the sample using a high-energy electron beam.

e Analyze the resulting ions to obtain the mass-to-charge (m/z) ratio of the molecular ion and
fragment ions.

This guide serves as a foundational resource for the spectroscopic and synthetic aspects of 5-
lodo-2-nitrophenol. For detailed and definitive characterization, it is recommended to acquire
experimental data on a purified sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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